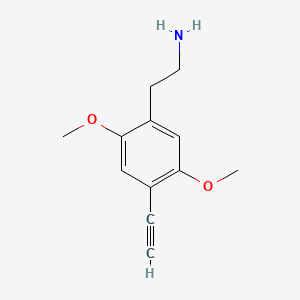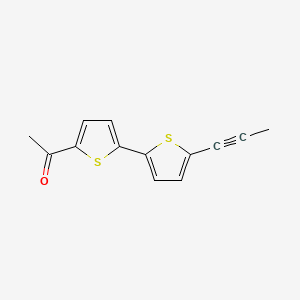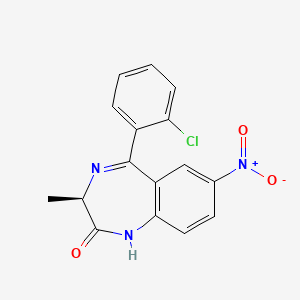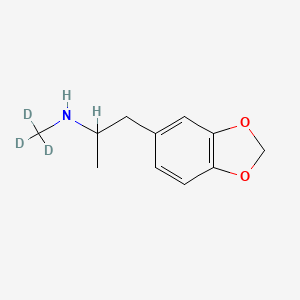
2,5-Dimethoxy-4-ethynylphenethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethoxy-4-ethynylphenethylamine is a synthetic compound belonging to the phenethylamine class. This compound is known for its psychoactive properties and has been studied for its potential applications in various scientific fields. It is structurally related to other phenethylamines, which are known for their stimulant and hallucinogenic effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethoxy-4-ethynylphenethylamine typically involves several steps. One common method starts with 2,5-dimethoxybenzaldehyde, which undergoes a series of reactions including ethynylation and reductive amination to yield the final product . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent quality and reduce the risk of human error .
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Dimethoxy-4-ethynylphenethylamine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration are examples of substitution reactions that this compound can undergo.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its effects on neurotransmitter systems and potential therapeutic applications.
Medicine: Explored for its psychoactive properties and potential use in treating certain mental health conditions.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2,5-Dimethoxy-4-ethynylphenethylamine involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to changes in neurotransmitter release and neuronal activity, which are responsible for its psychoactive effects. The compound also influences other molecular pathways, including the cAMP response element-binding protein (CREB) pathway, which plays a role in gene expression and neuronal plasticity .
Comparación Con Compuestos Similares
2,5-Dimethoxy-4-ethynylphenethylamine is structurally similar to other phenethylamines such as:
2C-E (2,5-Dimethoxy-4-ethylphenethylamine): Known for its psychedelic effects and used in research on sensory and cognitive processes.
2C-D (2,5-Dimethoxy-4-methylphenethylamine): Another psychedelic compound with applications in psychotherapeutic research.
DOI (2,5-Dimethoxy-4-iodoamphetamine): A potent hallucinogen that targets serotonin receptors.
These compounds share similar core structures but differ in their side chains, which result in varying pharmacological effects and applications.
Propiedades
Número CAS |
752982-24-4 |
|---|---|
Fórmula molecular |
C12H15NO2 |
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
2-(4-ethynyl-2,5-dimethoxyphenyl)ethanamine |
InChI |
InChI=1S/C12H15NO2/c1-4-9-7-12(15-3)10(5-6-13)8-11(9)14-2/h1,7-8H,5-6,13H2,2-3H3 |
Clave InChI |
MLJHHYIJBZVUEA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1CCN)OC)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![9-chloro-3-methylsulfanyl-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene](/img/structure/B12733447.png)
![9-(2-chlorophenyl)-N-(4-fluorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12733451.png)

![3-[(2S)-1-Nitroso-2-piperidinyl]pyridine](/img/structure/B12733456.png)






